Cas no 142472-16-0 (1,3-bis(3,4-dimethylphenyl)propane-1,3-dione)
1,3-Bis(3,4-dimethylphenyl)propane-1,3-dione is a diketone compound featuring two 3,4-dimethylphenyl substituents attached to a central propane-1,3-dione core. This structure imparts unique electronic and steric properties, making it useful in coordination chemistry and as a precursor for synthesizing heterocyclic compounds. The presence of methyl groups at the 3,4-positions enhances its stability and influences its reactivity in organic transformations. Its rigid aromatic framework and diketone functionality allow for applications in ligand design, particularly in metal-organic frameworks (MOFs) or catalysis. The compound’s well-defined molecular architecture also makes it suitable for studies in photophysical or materials science research.
142472-16-0 structure
Product Name:1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
CAS No:142472-16-0
MF:C19H20O2
MW:280.360905647278
MDL:MFCD08553221
CID:201849
PubChem ID:15664666
Update Time:2025-08-03
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanedione,1,3-bis(3,4-dimethylphenyl)-
- 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- 142472-16-0
- 1,3-BIS(3,4-DIMETHYLPHENYL)-1,3-PROPANEDIONE
- 1,3-Di-(3,4-dimethylphenyl)-1,3-propanedione
- SCHEMBL13622409
- NCGC00319541-01
- AKOS000311359
- AB01316086-02
- EN300-230076
-
- MDL: MFCD08553221
- Inchi: 1S/C19H20O2/c1-12-5-7-16(9-14(12)3)18(20)11-19(21)17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3
- InChI Key: ZAUPZWRXIWDJMV-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC(C)=C(C)C=1)=O)C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 280.146329876g/mol
- Monoisotopic Mass: 280.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 34.1Ų
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230076-0.05g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 0.05g |
$42.0 | 2024-06-20 | |
| Enamine | EN300-230076-0.1g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 0.1g |
$66.0 | 2024-06-20 | |
| Enamine | EN300-230076-0.25g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
| Enamine | EN300-230076-0.5g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 0.5g |
$175.0 | 2024-06-20 | |
| Enamine | EN300-230076-1.0g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 1.0g |
$256.0 | 2024-06-20 | |
| Enamine | EN300-230076-2.5g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 2.5g |
$503.0 | 2024-06-20 | |
| Enamine | EN300-230076-5.0g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 5.0g |
$743.0 | 2024-06-20 | |
| Enamine | EN300-230076-10.0g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 10.0g |
$1101.0 | 2024-06-20 | |
| Enamine | EN300-230076-1g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 1g |
$256.0 | 2023-09-15 | |
| Enamine | EN300-230076-5g |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
142472-16-0 | 95% | 5g |
$743.0 | 2023-09-15 |
1,3-bis(3,4-dimethylphenyl)propane-1,3-dione Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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